molecular formula C19H28O6 B1360756 Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate CAS No. 951888-66-7

Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate

Cat. No. B1360756
M. Wt: 352.4 g/mol
InChI Key: UDNMZCFRUNOENF-UHFFFAOYSA-N
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Description

Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate, or ETOP-8, is a synthetic compound that has been used in recent years for a variety of scientific research applications. It is a highly versatile compound that has been used in a number of different areas, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Asymmetric Synthesis Applications

Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate has been used in asymmetric synthesis processes. For example, asymmetric reduction of ethyl 3-chloro-2-oxooctanoate with baker’s yeast yielded ethyl 3-chloro-2-hydroxyoctanoate, which was further converted to an asymmetric compound with significant enantioselectivity and diastereoselectivity (Tsuboi, Furutani & Takeda, 1987).

Chemical Synthesis and Reactivity

The compound has also been involved in the synthesis and reactivity of various chemicals. For instance, ethyl 2-ethenyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3′,4′,5′-trimethoxyphenyl)-4-oxoquinoline-3-carboxylate was prepared using a reaction that involved ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate (Guillou et al., 1998). Similarly, ethyl(E)-3-(3,4,5-trimethoxyphenyl) acrylate was synthesized by a Knoevenagel condensation process involving this compound (Zeng Wei-chua, 2013).

properties

IUPAC Name

ethyl 8-oxo-8-(2,3,4-trimethoxyphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O6/c1-5-25-17(21)11-9-7-6-8-10-15(20)14-12-13-16(22-2)19(24-4)18(14)23-3/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNMZCFRUNOENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256933
Record name Ethyl 2,3,4-trimethoxy-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoate

CAS RN

951888-66-7
Record name Ethyl 2,3,4-trimethoxy-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3,4-trimethoxy-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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